molecular formula C14H28N2 B5193408 2-methyl-1'-propyl-1,4'-bipiperidine

2-methyl-1'-propyl-1,4'-bipiperidine

Cat. No.: B5193408
M. Wt: 224.39 g/mol
InChI Key: ZQTVXCHWJBAUDF-UHFFFAOYSA-N
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Description

2-Methyl-1'-propyl-1,4'-bipiperidine is a synthetic organic compound belonging to the 1,4'-bipiperidine class, characterized by two piperidine rings connected via a single bond. The structural uniqueness of this compound arises from its substituents: a methyl group at the 2-position of the first piperidine ring and a propyl group at the 1'-position of the second piperidine ring. These alkyl substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical determinants of pharmacological activity and pharmacokinetic behavior .

For instance, bipiperidine scaffolds are frequently utilized in neuroleptics, antivirals, and anticancer agents due to their ability to interact with diverse biological targets, such as dopamine receptors and vascular endothelial growth factor (VEGF) .

Properties

IUPAC Name

2-methyl-1-(1-propylpiperidin-4-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-9-15-11-7-14(8-12-15)16-10-5-4-6-13(16)2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTVXCHWJBAUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aromatic Substituents: Unlike pipamperone or clocarpramine, which feature aromatic or heteroaromatic groups, this compound relies solely on alkyl chains.
  • Lack of Ionizable Groups: The absence of carboxamide or ester groups (common in pipamperone and irinotecan derivatives) suggests differences in solubility and metabolic pathways .

Pharmacological Activity and Target Engagement

  • Pipamperone : A neuroleptic agent acting as a dopamine D2 and serotonin 5-HT2A receptor antagonist. Its 4-fluorobenzoyl group enhances binding affinity to these receptors .
  • Clocarpramine : Exhibits antipsychotic activity via dibenzazepine-mediated interactions with central dopamine receptors .
  • Ancriviroc : A CCR5 antagonist with antiviral activity, leveraging its bromophenyl and pyridinyl groups for target specificity .

Pharmacokinetic Profiles

  • Pipamperone : Demonstrates linear pharmacokinetics (2–400 ng/mL range) with a detection limit of 2 ng/mL in plasma. Its carboxamide group likely contributes to metabolic stability .
  • Irinotecan Derivatives: Bulky ester groups necessitate hepatic activation via carboxylesterases, leading to active metabolites like SN-38 .
  • This compound : The lack of ester or amide groups may reduce metabolic complexity, favoring renal excretion or cytochrome P450-mediated oxidation.

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